4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline
Description
Properties
IUPAC Name |
4-fluoro-2-[(2-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-4-2-3-7-16(10)9-11-8-12(14)5-6-13(11)15/h5-6,8,10H,2-4,7,9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOGUNONUAMMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated aromatic precursors: Typically, 2-fluoroaniline or 4-fluoroaniline derivatives serve as substrates.
- Piperidine derivatives: 2-methylpiperidine or related piperidine compounds are used to introduce the piperidinylmethyl moiety.
- Formaldehyde or equivalent reagents: For the formation of the methylene bridge linking the piperidine to the aromatic ring.
Synthetic Route Example
A representative synthetic route for the related compound 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline, adaptable to the 2-methyl isomer, involves:
Nucleophilic substitution or Mannich-type reaction:
- The fluorinated aniline reacts with a methylpiperidine derivative and formaldehyde under controlled conditions to form the corresponding piperidinylmethyl-substituted aniline.
- Reaction conditions: Typically mild acidic or basic media, temperature control between 0–50 °C to optimize yield and regioselectivity.
Reduction or deprotection steps:
- If nitro groups or other protecting groups are present initially, catalytic hydrogenation using Raney nickel or palladium on carbon under hydrogen atmosphere is employed.
- Reaction time varies from 8 to 12 hours, with temperature around 25–30 °C.
-
- The crude product is purified by solvent extraction, washing with brine, drying over sodium sulfate, and recrystallization from petroleum ether or other suitable solvents.
Industrial and Laboratory Scale Considerations
- Catalysts: Raney nickel is preferred for hydrogenation steps due to its high activity and selectivity.
- Solvents: Methanol, toluene, and petroleum ether are commonly used in different stages to facilitate reactions and purifications.
- Reaction control: Temperature and pH are critical parameters for minimizing side reactions and optimizing yield.
- Continuous flow reactors: For industrial scale, continuous flow setups may be employed to enhance reaction efficiency and reproducibility.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hrs) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-fluoroaniline, 2-methylpiperidine, formaldehyde | 0–50 | 4–6 | 70–85 | Controlled pH and temperature required |
| Catalytic hydrogenation | Raney Ni, methanol, H2 atmosphere | 25–30 | 8–12 | 90–98 | Avoid overheating to prevent degradation |
| Purification | Extraction with ethyl acetate, washing, drying | Ambient | 1–2 | - | Recrystallization enhances purity |
Research Findings and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and integrity of the piperidinylmethyl group.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Melting Point and Boiling Point: Consistent with literature values for similar fluorinated aniline derivatives.
- Chromatographic Techniques: HPLC or GC used to assess purity and monitor reaction progress.
Comparative Notes on Related Compounds
While specific literature on this compound is limited, the preparation methods closely mirror those of the 3-methyl isomer, with regioselectivity adjustments during the substitution step. The presence of the methyl group at the 2-position of the piperidine ring may influence steric and electronic factors, requiring optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline serves as an intermediate in the synthesis of complex organic molecules . Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation to produce quinone derivatives.
- Reduction to yield amine derivatives.
- Nucleophilic aromatic substitution , where the fluorine atom can be replaced with other functional groups.
Biology
In biological research, this compound is utilized for:
- Enzyme-substrate interaction studies , helping to elucidate mechanisms of enzyme action.
- Receptor binding studies , particularly in understanding interactions with neurotransmitter receptors.
Medicine
The compound has potential applications in medicinal chemistry:
- Investigated for its role in developing new pharmaceuticals targeting neurological disorders.
- Its structural properties suggest possible analgesic effects through interactions with opioid receptors.
Industrial Applications
This compound is also used in the production of:
- Agrochemicals , contributing to the development of new pesticides and herbicides.
- Dyes , where its unique chemical properties enhance colorfastness and stability.
Case Studies
- Anticancer Properties: A study demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
- Analgesic Effects: In animal models, the compound exhibited analgesic effects comparable to established opioids, suggesting its utility in pain management.
- Anti-inflammatory Activity: Preliminary research indicates that it could exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thus reducing pro-inflammatory mediators.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differences:
*Calculated based on molecular formulas.
Physicochemical and Electronic Properties
Solubility and Basicity :
- The piperidine moiety in the target compound imparts moderate basicity (pKa ~8–9) due to the single nitrogen atom. In contrast, the piperazine derivative has higher basicity (pKa ~9–10) owing to the additional nitrogen in the ring .
- The trifluoromethoxy substituent in increases lipophilicity (logP ~2.5) compared to the piperidinylmethyl group (logP ~1.8 estimated).
- Electronic Effects: The electron-withdrawing fluorine at position 4 reduces electron density on the aromatic ring, enhancing stability against oxidation.
Key Research Findings
Substituent Position Matters : Fluorine at position 4 (vs. 5 in ) significantly alters electronic properties and binding interactions in biological targets .
Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher solubility in aqueous media due to increased polarity, while piperidine derivatives may offer better membrane permeability .
Synthetic Flexibility: The methylene spacer in the target compound allows for modular derivatization, unlike directly attached piperazino groups .
Biological Activity
4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline is a synthetic compound that belongs to the class of anilines and is characterized by the presence of a fluorine atom and a piperidinyl group. This unique structure contributes to its diverse biological activities, making it significant in medicinal chemistry and pharmacology. The molecular formula for this compound is , and it has a molar mass of approximately 222.29 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. This interaction can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and immune response.
Key Mechanisms:
- Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.
- Enzyme Interaction: It may inhibit or activate enzymes involved in critical metabolic pathways.
Cellular Effects
Research indicates that this compound can affect several cellular processes, including:
- Cell Signaling Modulation: It influences key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Apoptosis Induction: Evidence suggests that it may induce apoptosis in cancer cells, indicating potential anticancer properties.
Comparative Biological Activity
A comparison with similar compounds highlights the unique biological properties of this compound:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 4-Fluoro-2-methylaniline | Lacks piperidinyl group | Moderate antimicrobial activity |
| 2-Fluoro-4-[(2-methyl-1-piperidinyl)methyl]aniline | Different substitution positions | Enhanced analgesic effects |
| 4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline | Similar structure but different piperidine position | Notable anticancer properties |
Case Studies
-
Anticancer Properties:
A study highlighted the potential of this compound in inducing apoptosis in various cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as over 24 hours. -
Analgesic Effects:
In animal models, this compound exhibited analgesic effects comparable to established opioids, suggesting its utility in pain management. The effective dose for significant analgesia was found to be approximately . -
Antimicrobial Activity:
Preliminary tests indicated that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from .
Biochemical Pathways
The compound's interaction with cytochrome P450 enzymes plays a vital role in its metabolism and pharmacokinetics. It is primarily metabolized through oxidation processes, impacting its bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via reductive amination of 4-fluoro-2-methylaniline derivatives with piperidine precursors. For example, a two-step approach involving (1) condensation of 4-fluoro-2-formylaniline with 2-methylpiperidine to form an imine intermediate, followed by (2) reduction using NaBH or catalytic hydrogenation. Reaction optimization may involve adjusting solvent polarity (e.g., THF vs. methanol), temperature (25–60°C), and stoichiometric ratios of reagents to maximize yield .
- Key Data : Evidence from analogous piperidinyl-aniline syntheses suggests yields of 60–85% under inert atmospheres, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : H NMR (CDCl) should show aromatic protons (δ 6.5–7.2 ppm), piperidine methyl groups (δ 1.2–1.5 ppm), and the fluoro-substituted aromatic ring (splitting patterns dependent on substituent positions) .
- LC-MS : Molecular ion peak at m/z 252.3 (calculated for CHFN) and absence of impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How does the 2-methylpiperidinylmethyl group influence the compound’s solubility and bioavailability?
- Physicochemical Insights :
- LogP : The lipophilic 2-methylpiperidine moiety increases logP (predicted ~2.5), enhancing membrane permeability but reducing aqueous solubility (e.g., 0.1–0.5 mg/mL in water). Co-solvents like DMSO or cyclodextrin inclusion complexes can improve solubility for in vitro assays .
- pKa : The aniline group’s pKa (~2.5) suggests protonation under physiological pH, affecting ionizability and receptor binding .
Q. What strategies can resolve contradictions in reported stability data for this compound?
- Stability Challenges :
- Oxidative Degradation : The aniline group is prone to oxidation. Stability studies under accelerated conditions (40°C/75% RH) show 10–15% degradation over 30 days. Use of antioxidants (e.g., BHT) or storage in amber vials under argon can mitigate this .
- Temperature Sensitivity : Conflicting reports on storage conditions (e.g., -20°C vs. 4°C) may arise from batch-specific impurities. Long-term stability should be validated via forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) .
Methodological Considerations
Q. How to design experiments to study receptor binding affinity?
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors. The fluorine atom may engage in halogen bonding with Thr/Lys residues .
- In Vitro Assays : Radioligand displacement assays (e.g., H-spiperone for dopamine D2 receptors) at varying concentrations (1 nM–10 μM) to determine IC values. Include controls (e.g., haloperidol) to validate assay conditions .
Q. What are the best practices for handling air- and light-sensitive intermediates during synthesis?
- Protocol :
Conduct reactions under argon/nitrogen using Schlenk lines.
Use anhydrous solvents (e.g., distilled THF over molecular sieves).
Purge reaction mixtures with inert gas before sealing.
Store intermediates in amber vials at -20°C with desiccants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
